2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a complex organic compound with a unique structure that combines a methoxyphenoxy group, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring, followed by the introduction of the methoxyphenoxy group and the propanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring and phenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the oxadiazole ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different functional groups.
Uniqueness
2-(2-Methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the combination of the methoxyphenoxy group, oxadiazole ring, and propanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H21N3O4/c1-16(30-21-11-7-6-10-20(21)29-2)23(28)25-19-14-12-18(13-15-19)24-26-22(27-31-24)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,25,28) |
InChI Key |
SEUVIZUTLKZQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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